molecular formula C11H15NO B1218477 1-Benzyl-3-pyrrolidinol CAS No. 775-15-5

1-Benzyl-3-pyrrolidinol

Cat. No.: B1218477
CAS No.: 775-15-5
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrrolidinol (CAS: 775-15-5 for the racemic mixture; 101385-90-4 for the (S)-enantiomer) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Its structure comprises a benzyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring. The (S)-enantiomer is particularly significant in asymmetric synthesis, serving as a key intermediate in pharmaceutical applications, such as the production of Rho-kinase inhibitors . The compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing its reactivity and solubility in organic and aqueous media .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Chiral Building Block in Asymmetric Synthesis
1-Benzyl-3-pyrrolidinol serves as an essential chiral building block in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's hydroxyl group enhances its reactivity in various chemical transformations, making it a versatile intermediate for synthesizing complex organic molecules.

Ligand in Catalytic Reactions
In catalysis, this compound is employed as a ligand for metal catalysts. Its ability to coordinate with metal centers enhances the efficiency of catalytic processes, particularly in reactions requiring chiral environments. This application is vital for producing fine chemicals and pharmaceuticals with high stereochemical purity.

Biological Applications

Precursor for Bioactive Molecules
Research indicates that this compound can act as a precursor for several bioactive molecules. Its structural features allow it to be modified into compounds with potential therapeutic effects, including anti-inflammatory and analgesic properties. Studies have highlighted its role in the synthesis of derivatives that exhibit biological activity against various targets .

Investigated for Therapeutic Properties
The compound has been explored for its potential therapeutic applications. For instance, its derivatives have shown promise in modulating biological pathways by interacting with specific enzymes or receptors. This interaction could lead to the development of new drugs targeting diseases such as cancer and neurodegenerative disorders .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it suitable for large-scale synthesis processes. The compound's scalability and efficiency are enhanced through optimized synthetic routes, including asymmetric hydrogenation techniques that ensure high yields and enantiomeric purity .

Synthesis of Pharmaceutical Compounds
The pharmaceutical industry benefits from this compound as it is involved in the synthesis of several therapeutic agents. Its derivatives are used to create drugs that target neurological conditions, showcasing the compound's relevance in medicinal chemistry .

Case Study 1: Synthesis Enhancement

A recent study improved the synthesis process of this compound using L-malic acid and benzylamine through a melting reaction without solvents. This method resulted in higher yields and reduced environmental impact compared to traditional methods .

Research on the biological activity of this compound derivatives demonstrated their potential as selective inhibitors of mammalian DNA polymerases. These findings suggest possible applications in cancer therapy by targeting DNA replication processes.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Chiral Building Block Used in asymmetric synthesisFacilitates formation of enantiomerically pure compounds
Catalytic Ligand Enhances catalytic efficiencyImproves yields in fine chemical production
Bioactive Precursor Modifies into therapeutic agentsPotential anti-inflammatory properties
Pharmaceutical Synthesis Intermediate for drug developmentTargets neurological disorders

Mechanism of Action

The mechanism of action of 1-Benzyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating stereoselective reactions. In medicinal chemistry, it acts as a precursor to drugs that modulate calcium channels and other biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-5,5-dimethylpyrrolidin-3-one Hydrochloride

CAS: 1909308-53-7 Molecular Formula: C₁₃H₁₈ClNO Molecular Weight: 247.74 g/mol Key Differences:

  • Features a ketone group at C3 and two methyl groups at C5, replacing the hydroxyl group in 1-Benzyl-3-pyrrolidinol.
  • The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical and agrochemical research .
    Applications : Used in organic synthesis for its rigid, sterically hindered structure .

1-Benzyl-2-pyrrolidinone

CAS: 5291-77-0 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.22 g/mol Key Differences:

  • Contains a lactam (cyclic amide) at C2 instead of a hydroxyl group.
  • Applications: Explored as a precursor for heterocyclic compounds in material science .

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

CAS: 101767-83-3 Molecular Formula: C₁₇H₁₉NO₂S Molecular Weight: 301.40 g/mol Key Differences:

  • Substitutes the hydroxyl group with a phenylsulfonyl moiety, introducing strong electron-withdrawing effects.
  • Applications: Investigated in medicinal chemistry for targeted drug design .

Benzyl 3-Methoxy-1-pyrrolidinecarboxylate

CAS: 130403-95-1 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol Key Differences:

  • Replaces the hydroxyl group with a methoxy group and adds a benzyl carboxylate at C1.
  • The methoxy group reduces polarity compared to this compound, favoring lipophilic environments . Applications: Utilized as a protecting group in peptide synthesis .

(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol

CAS: 135380-26-6 Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol Key Differences:

  • Features dual hydroxymethyl groups at C3, increasing hydrophilicity and hydrogen-bonding capacity .
    Applications : Explored in drug formulations requiring enhanced solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 775-15-5 C₁₁H₁₅NO 177.24 Hydroxyl at C3 Chiral intermediates in drug synthesis
1-Benzyl-5,5-dimethylpyrrolidin-3-one HCl 1909308-53-7 C₁₃H₁₈ClNO 247.74 Ketone at C3, dimethyl at C5 Pharmaceutical research
1-Benzyl-2-pyrrolidinone 5291-77-0 C₁₁H₁₃NO 175.22 Lactam at C2 Organic synthesis
1-Benzyl-3-(phenylsulfonyl)pyrrolidine 101767-83-3 C₁₇H₁₉NO₂S 301.40 Phenylsulfonyl at C3 Enzyme inhibition studies
Benzyl 3-methoxy-1-pyrrolidinecarboxylate 130403-95-1 C₁₃H₁₇NO₃ 235.28 Methoxy at C3, carboxylate Protecting group in synthesis
(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol 135380-26-6 C₁₃H₁₉NO₂ 221.30 Dual hydroxymethyl at C3 Solubility-enhanced drug delivery

Key Research Findings

  • Synthetic Efficiency: The (S)-enantiomer of this compound is synthesized via a sodium borohydride-iodine reduction, achieving high enantiomeric purity (>97%) without solvents, making it industrially scalable .
  • Pharmaceutical Relevance : The compound’s hydroxyl group enables its use as a chiral building block in Rho-kinase inhibitors, critical for cardiovascular therapeutics .
  • Solubility Trade-offs : Derivatives like 1-Benzyl-3-(phenylsulfonyl)pyrrolidine sacrifice hydrophilicity for enhanced stability, while dual hydroxymethyl analogs prioritize aqueous solubility .

Biological Activity

1-Benzyl-3-pyrrolidinol, a chiral compound characterized by a pyrrolidine ring with a hydroxyl and a benzyl substituent, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 101930-07-8

These properties facilitate its use as a building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceutical intermediates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group is crucial for its binding affinity and selectivity. It is known to modulate several biological pathways by either inhibiting or activating specific enzymes, leading to various physiological effects that could be leveraged for therapeutic purposes.

Inhibitory Effects

This compound has been shown to exhibit inhibitory activity against histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition suggests potential applications in cancer therapy, where HDAC inhibitors are being explored for their ability to reactivate silenced tumor suppressor genes.

Antimicrobial Properties

Research indicates that this compound derivatives possess antimicrobial activity. For instance, certain analogs have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results that warrant further investigation into their potential as antimicrobial agents .

Neuroprotective Effects

Studies have also highlighted the neuroprotective properties of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: HDAC Inhibition

A study focused on the synthesis of novel this compound derivatives revealed that these compounds could effectively inhibit HDAC activity in vitro. The researchers found that specific substitutions on the benzyl group enhanced the inhibitory potency, indicating that structural modifications could optimize therapeutic efficacy.

Case Study 2: Antimicrobial Activity

In another investigation, a series of this compound derivatives were screened against common pathogens. The results showed that certain compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This study emphasizes the compound's potential as a lead structure for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
HDAC InhibitionInhibits histone deacetylases
Antimicrobial ActivityEffective against Gram-positive bacteria
NeuroprotectionProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-3-pyrrolidinol with high yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For instance, sodium borohydride (NaBH₄) in methanol under agitation (30 min) followed by recrystallization in ethanol yields the product with >97% purity . Critical parameters include stoichiometric control of iodine (for activation) and maintaining room temperature during reduction to minimize side reactions. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane) ensures removal of byproducts like 1-Benzyl-2-pyrrolidinone .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) is standard for purity assessment (>97.0% GC purity is typical ). Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms stereochemistry, while X-ray crystallography resolves absolute configuration, as demonstrated for (3S,4S)-1-Benzylpyrrolidine-3,4-diol . High-performance liquid chromatography (HPLC) with chiral columns distinguishes enantiomers, critical for studies requiring enantiopure samples .

Q. How should this compound be stored to prevent degradation, and what are the indicators of sample instability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or hygroscopic degradation . Instability indicators include discoloration (yellowing), decreased GC purity (<95%), or precipitation. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the enantioselective synthesis of this compound?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., racemization during reflux). Use chiral auxiliaries like (S)- or (R)-benzyl groups to enforce stereocontrol . For resolution, employ dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases in HPLC . Single-crystal X-ray data (e.g., CCDC 753366 ) validate configurations post-synthesis.

Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors by optimizing binding poses based on Gibbs free energy. For example, the pyrrolidine ring’s hydroxyl group forms hydrogen bonds with catalytic residues . Limitations include neglecting solvent effects and conformational flexibility. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What are the mechanistic pathways for the formation of byproducts like 1-Benzyl-2-pyrrolidinone during the synthesis of this compound?

  • Methodological Answer : 1-Benzyl-2-pyrrolidinone forms via intramolecular cyclization under acidic or high-temperature conditions. For example, EDC·HCl-mediated coupling in DMF may inadvertently promote lactamization . Mitigation involves pH control (neutralization with dilute HCl ) and monitoring reaction kinetics via TLC. GC-MS or LC-MS identifies byproducts early in the process .

Properties

IUPAC Name

1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998682
Record name 1-Benzylpyrrolidin-3-ol
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-15-5
Record name 1-(Phenylmethyl)-3-pyrrolidinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyl)pyrrolidin-3-ol
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Record name 1-Benzylpyrrolidin-3-ol
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Record name 1-(benzyl)pyrrolidin-3-ol
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Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
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Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
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Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-pyrrolidinol
1-Benzyl-3-pyrrolidinol
1-Benzyl-3-pyrrolidinol
1-Benzyl-3-pyrrolidinol
1-Benzyl-3-pyrrolidinol
1-Benzyl-3-pyrrolidinol

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